2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

Catalog No.
S12422897
CAS No.
M.F
C15H13IN2O2
M. Wt
380.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

Product Name

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

IUPAC Name

2-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

InChI

InChI=1S/C15H13IN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

JJHJQFZBICVNKY-LICLKQGHSA-N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide is an organic compound characterized by its complex structure, which includes a hydrazone functional group. This compound has a molecular formula of C15H14N2O2I and a molecular weight of approximately 392.19 g/mol. The presence of iodine in its structure contributes to its unique chemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

The reactivity of 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide can be attributed to the hydrazone linkage (C=N) and the iodine substituent. Typical reactions include:

  • Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.
  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, which can be exploited to introduce different functional groups into the molecule.
  • Reduction Reactions: The hydrazone group can be reduced to form corresponding amines under appropriate conditions.

Research indicates that 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide may exhibit significant biological activities, particularly:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some derivatives of benzohydrazides have been reported to possess moderate anti-inflammatory activity, suggesting potential therapeutic applications.
  • Antioxidant Activity: The compound may also demonstrate antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases.

The synthesis of 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide typically involves the following steps:

  • Preparation of Benzohydrazide: Benzohydrazide is synthesized from benzoyl chloride and hydrazine hydrate.
  • Formation of Aldehyde: 2-Methoxybenzaldehyde is prepared from methoxybenzoic acid via reduction methods.
  • Condensation Reaction: The benzohydrazide is then reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to yield the desired hydrazone derivative.

This method has been optimized for yield and purity, often employing solvents such as ethanol or methanol during the condensation process.

The applications of 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it can serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Material Science: Its unique chemical properties may allow for use in developing novel materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their potential as agrochemicals.

Interaction studies involving 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide have focused on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insight into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies: Computational studies can predict how well this compound binds to specific biological targets, aiding in drug design efforts.

Several compounds share structural similarities with 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide. These include:

Compound NameStructure FeaturesUnique Properties
N'-(4-Methylbenzylidene)benzohydrazideMethyl group substitutionEnhanced lipophilicity
3-Iodo-N'-(2-methylbenzylidene)benzohydrazideIodine at a different positionPotentially different reactivity profile
N'-(3-Methoxybenzylidene)benzohydrazideMethoxy group at another positionAltered solubility and biological activity
N'-(4-Hydroxybenzylidene)benzohydrazideHydroxyl substitutionIncreased hydrogen bonding capabilities

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

380.00218 g/mol

Monoisotopic Mass

380.00218 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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